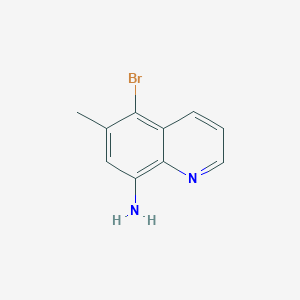

5-Bromo-6-methylquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

5-bromo-6-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3 |

InChI Key |

UFPSWUWJFDBHEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1Br)C=CC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-6-methylquinolin-8-amine solubility in organic solvents

Title: Technical Guide: Solubility Profile and Solvent Selection for 5-Bromo-6-methylquinolin-8-amine

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of This compound , a critical intermediate in the synthesis of 8-aminoquinoline-based antimalarials (analogous to Primaquine and Tafenoquine) and anticancer pharmacophores.

Due to the specific substitution pattern (5-bromo, 6-methyl), direct physicochemical data in public repositories is often conflated with its isomers. This guide synthesizes data from structural analogs (CAS 53472-18-7) and synthetic precursors (CAS 326798-95-2) to provide a high-confidence solubility landscape. The compound exhibits a lipophilic profile , showing high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and negligible aqueous solubility at neutral pH.

Part 1: Physicochemical Profile & Structural Determinants

Understanding the molecule's structure is the first step to predicting its behavior in solution.

| Property | Data / Prediction | Impact on Solubility |

| Molecular Structure | Quinoline core, 8-amino group, 5-bromo, 6-methyl | Lipophilic : The bromo and methyl groups significantly increase LogP compared to the parent 8-aminoquinoline. |

| Calculated LogP (cLogP) | ~2.9 – 3.2 (Estimated) | Indicates poor water solubility; preference for organic phases. |

| pKa (Ring Nitrogen) | ~4.0 (Estimated) | The electron-withdrawing bromine (C5) reduces basicity compared to quinoline (pKa 4.9). |

| H-Bond Donors | 1 (Primary Amine -NH₂) | Facilitates solubility in polar protic solvents (Alcohols). |

| H-Bond Acceptors | 2 (Ring N, Amine N) | Allows interaction with water/alcohols, but lipophilicity dominates. |

Part 2: Solubility Landscape by Solvent Class

The following data is derived from synthetic workup protocols of the 6-methyl derivative and validated properties of the 5-bromo-8-aminoquinoline analog.

Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

-

Behavior: The compound is highly soluble (>20 mg/mL).

-

Application: These are the gold standard for stock solution preparation in biological assays.

-

Protocol Note: DMSO stocks are stable at -20°C. Avoid freeze-thaw cycles to prevent precipitation.

Chlorinated Solvents (High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).

-

Behavior: High solubility due to favorable pi-stacking and dispersion interactions.

-

Application: Primary solvents for liquid-liquid extraction during synthesis workup.

-

Protocol Note: The compound will partition into the organic (DCM) layer from a basic aqueous phase (pH > 9).

Polar Protic Solvents (Moderate Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Behavior: Moderate solubility at room temperature; High solubility at reflux .

-

Application: Recrystallization . The standard purification method involves dissolving in hot ethanol and cooling to precipitate the pure amine.

-

Protocol Note: Solubility decreases significantly as temperature drops, making this class ideal for purification but poor for long-term storage at 4°C.

Aqueous Media (pH Dependent)[2]

-

Neutral (pH 7): Practically insoluble (<0.1 mg/mL).

-

Basic (pH > 9): Insoluble. The amine is deprotonated and lipophilic.

-

Acidic (pH < 2): Soluble. Protonation of the quinoline nitrogen (and potentially the amine) forms a water-soluble salt (e.g., hydrochloride or hydrobromide).

-

Application: Acid-base extraction workups.

Part 3: Decision Framework & Workflows

Visualization 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended experimental outcome.

Figure 1: Solvent selection logic based on experimental requirements.

Visualization 2: Acid-Base Extraction Workflow

This workflow illustrates how to leverage pH-dependent solubility for purification, a critical technique for this class of amines.

Figure 2: Purification workflow utilizing the pH-dependent solubility switch of the 8-aminoquinoline core.

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.

-

Preparation: Weigh approximately 5 mg of this compound into three separate 1.5 mL HPLC vials.

-

Solvent Addition: Add 100 µL of the test solvent (e.g., Methanol, DMSO, DCM) to each vial.

-

Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add more solid until a precipitate remains (saturation).

-

Incubation: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Stock Solution Preparation (10 mM)

Target Concentration: ~2.37 mg/mL (MW ≈ 237.09 g/mol )

-

Weigh 2.4 mg of the compound.

-

Add 1.0 mL of anhydrous DMSO .

-

Vortex for 30 seconds. The solution should be clear and yellow.

-

Storage: Aliquot into amber vials and store at -20°C.

-

Usage: For cell assays, dilute 1:1000 into culture media to achieve 10 µM (0.1% DMSO final).

References

-

Synthesis of 8-Aminoquinoline Derivatives: Source:ChemicalBook & Organic Syntheses. Describes the reduction of 8-nitroquinolines to 8-aminoquinolines using Iron/Acetic acid, utilizing Ethyl Acetate extraction.[2]

-

Solubility of 5-Bromoquinolin-8-amine (Analog): Source:Ambeed & PubChem. Provides solubility data for the des-methyl analog (CAS 53472-18-7), confirming solubility in DMSO and insolubility in water.

-

General Properties of 8-Aminoquinolines: Source:Wikipedia & PubChem. Details the pKa and lipophilicity trends of the 8-aminoquinoline scaffold (Primaquine/Tafenoquine class).

-

Precursor Solubility (5-bromo-6-methyl-8-nitroquinoline): Source:Sigma-Aldrich / Merck. Confirms the handling of the nitro-precursor in chlorinated solvents during synthesis.

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 5-Bromo-6-methyl-8-nitroquinoline

Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Polyfunctional Quinolines

The reduction of 5-bromo-6-methyl-8-nitroquinoline to its corresponding amine, 5-bromo-6-methyl-8-aminoquinoline , presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (analogs of Primaquine and Tafenoquine).

The core difficulty lies in reducing the nitro group (

-

Standard Catalytic Hydrogenation (H₂/Pd-C): High risk of hydrodehalogenation.[1] The palladium surface facilitates the oxidative addition of the C-Br bond, leading to the loss of the bromine atom (yielding 6-methyl-8-aminoquinoline), which renders the intermediate useless for subsequent coupling reactions.

-

Dissolving Metal Reductions (Fe, Zn, Sn): These proceed via single-electron transfer (SET) mechanisms that are highly specific to the nitro group under controlled acidic conditions, leaving the aryl halide intact.

Recommended Strategy

This guide prioritizes Iron-mediated reduction in acidic media (Béchamp reduction) as the primary protocol. It is scalable, cost-effective, and operationally simple. A secondary protocol using Stannous Chloride (

Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent pathways based on reagent selection.

Figure 1: Chemoselectivity decision tree highlighting the risk of dehalogenation with catalytic hydrogenation versus the retention of bromine using metal/acid reduction.

Protocol A: Iron/Acetic Acid Reduction (Primary Method)

This is the industry-standard "workhorse" method. It is robust against the steric hindrance provided by the 6-methyl group and preserves the 5-bromo substituent.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | 5-Bromo-6-methyl-8-nitroquinoline |

| Iron Powder | 4.0 - 5.0 | Reductant | Use fine powder (<325 mesh) for best kinetics. |

| Glacial Acetic Acid | Solvent | Solvent/Proton Source | 5-10 volumes relative to substrate weight. |

| Ethanol (Optional) | Co-solvent | Solubility Aid | Can be used (1:1 with AcOH) if substrate solubility is poor. |

| Ethyl Acetate | - | Extraction | For workup.[1][2] |

| Sodium Bicarbonate | - | Neutralization | Saturated aqueous solution. |

Step-by-Step Procedure

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve the Substrate (1.0 equiv) in Glacial Acetic Acid (approx. 5-8 mL per gram of substrate).

-

Note: If the substrate does not dissolve completely at RT, gentle warming to 40°C is acceptable.

-

-

Activation: Heat the solution to 50-60°C .

-

Addition: Add Iron Powder (4.0 equiv) portion-wise over 30 minutes.

-

Critical: The reaction is exothermic. Monitor internal temperature and keep it below 85°C to prevent thermal decomposition or runaway side reactions.

-

Observation: The reaction mixture will turn from yellow/orange to a dark brown/grey sludge.

-

-

Reaction: Stir vigorously at 70-80°C for 2-4 hours.

-

Workup (The "Iron Sludge" Protocol):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (equal volume to acetic acid).

-

Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide salts. Wash the Celite pad thoroughly with Ethyl Acetate.

-

Neutralization: Pour the filtrate slowly into a beaker containing ice and saturated

solution. Stir until gas evolution ( -

Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][6][7] Extract the aqueous layer 2x with Ethyl Acetate.

-

-

Purification:

Protocol B: Stannous Chloride ( ) Reduction (Alternative)

Recommended for small-scale (<1g) reactions or if the substrate is sensitive to hot acetic acid.

Materials

-

Substrate: 1.0 equiv

- : 5.0 equiv

-

Solvent: Ethanol or Methanol (10 volumes)

-

Workup: 10% NaOH or Potassium Sodium Tartrate (Rochelle Salt).

Procedure

-

Dissolve substrate in Ethanol.

-

Add

in one portion. -

Heat to reflux (approx. 78°C) for 2-3 hours.

-

Workup (Critical Step):

-

Cool to RT.

-

Option A (Basic Workup): Pour into ice water and adjust pH to >10 with 10% NaOH. This solubilizes the Tin salts as stannates. Extract with DCM or EtOAc.

-

Option B (Rochelle Salt - Recommended): Add saturated aqueous Rochelle Salt solution and stir vigorously for 1 hour. The layers will separate cleanly without the dreaded tin emulsion.

-

-

Dry and concentrate.

Analytical Validation & QC

| Test | Expected Result | Technical Note |

| HPLC | Shift to lower retention time (usually). | Nitro group is electron-withdrawing; Amine is donating. The amine is more polar (on Reverse Phase). |

| MS (ESI+) | Distinctive 1:1 isotopic pattern for Bromine ( | |

| 1H-NMR | Disappearance of Nitro-adjacent protons. | Appearance of broad singlet ( |

| Appearance | Yellow/Brown solid | Aminoquinolines oxidize slowly in air; store under Argon. |

Troubleshooting Dehalogenation

If you observe a mass peak at M-79/81 (loss of Br), you have dehalogenated.

-

Cause: Trace metals in reagents or excessive temperature.

-

Fix: Ensure Iron powder is high purity. Lower reaction temperature to 60°C and extend time. Do not use Pd/C.

Workflow Visualization

Figure 2: Operational workflow for the Iron/Acetic Acid reduction protocol.

Safety & Handling

-

Nitroquinolines: Potentially energetic.[8] Do not heat dry solids.

-

Aminoquinolines: Many 8-aminoquinolines cause methemoglobinemia . Handle in a fume hood with double gloving.

-

Iron Waste: The filter cake contains finely divided iron which can be pyrophoric if dried completely. Keep the Celite pad wet with water before disposal.

References

-

Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). Reduction of Nitro Compounds with Iron and Acetic Acid. (Classic protocol foundation).[2]

-

BenchChem Technical Support. Selective Reduction of Nitro Group Without Affecting Other Functional Groups.Link (Accessed Oct 2023).

-

Ram, S. R.[1][7] & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis1988 , 2, 91–95. (Cited as a method to avoid due to dehalogenation risks).[1]

-

Bellamy, F. D. & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters1984 , 25(8), 839-842. Link

-

Google Patents US6500954B1. Synthesis of 5- or 8-bromoisoquinoline derivatives.[7][9] (Provides industrial context for bromo-nitro-quinoline reductions). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Application Note: Advanced Cross-Coupling Protocols for 5-Bromo-8-Aminoquinolines

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Context

5-Bromo-8-aminoquinoline is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and ubiquitination modulators[1]. However, working with this scaffold presents a unique mechanistic challenge: the Daugulis Chelation Dilemma .

The 8-aminoquinoline moiety is a potent bidentate directing group. The spatial arrangement of the primary amine and the quinoline nitrogen allows them to form a highly stable, thermodynamically favored 5-membered metallacycle with transition metals like Palladium (Pd) and Copper (Cu). When attempting a cross-coupling reaction at the C5-bromo position, the unprotected 8-amino group acts as a thermodynamic sink, sequestering the Pd catalyst. This prevents the required oxidative addition into the C5–Br bond, leading to catalyst poisoning, poor yields, or undesired C–H activation at the C2 or C7 positions[2].

-

Electronic Deactivation (The Robust Approach): Masking the primary amine with an electron-withdrawing sulfonyl group to reduce its Lewis basicity.

-

Steric Override (The Atom-Economic Approach): Utilizing highly sterically demanding biaryl phosphine ligands (e.g., XPhos) to physically block bidentate coordination to the Pd center[1].

Mechanistic divergence in 5-bromo-8-aminoquinoline cross-coupling based on conditions.

Strategy I: Electronic Deactivation via Sulfonylation

Causality: Converting the electron-rich primary amine into a sulfonamide (e.g., tosyl or benzenesulfonyl) withdraws electron density from the nitrogen lone pair. This drastically reduces its Lewis basicity, effectively shutting down its ability to form a stable metallacycle with Pd(0) or Pd(II). Once deactivated, the C5-Br bond undergoes standard oxidative addition, allowing Suzuki-Miyaura couplings to proceed with high turnover frequencies[1].

Protocol 2.1: Amine Protection (Sulfonylation)

Self-validating step: The reaction progress can be easily monitored via TLC; the highly polar free amine will convert to a significantly less polar sulfonamide spot.

-

Initiation: To a flame-dried round-bottom flask, add 5-bromo-8-aminoquinoline (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.15 M concentration).

-

Cooling & Addition: Cool the solution to 0 °C using an ice bath. Add toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion, followed by the dropwise addition of triethylamine (Et₃N, 1.5 eq)[1].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under an inert atmosphere (N₂ or Argon) for 20 hours.

-

Workup: Partition the reaction mixture between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (0 to 10% MeOH in DCM) to yield the protected N-(5-bromoquinolin-8-yl)benzenesulfonamide derivative.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

-

Setup: In a Schlenk tube, combine the protected bromoquinoline (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the mixture by bubbling Argon through the solution for 10 minutes.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90 °C for 12 hours.

-

Isolation: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via silica gel chromatography to isolate the 5-aryl coupled product[1].

Strategy II: Steric Override for Direct Cross-Coupling

Causality: If synthetic routes demand atom economy and the avoidance of protection/deprotection sequences, direct coupling of the unprotected 5-bromo-8-aminoquinoline is achievable. This requires the use of highly sterically demanding, electron-rich biaryl phosphine ligands like XPhos . The extreme steric bulk of the resulting Pd-XPhos complex physically clashes with the rigid quinoline scaffold, preventing the bidentate N,N-coordination of the 8-amino group. This forces the catalyst to remain in the cross-coupling cycle[1].

Protocol 3.1: Direct Buchwald-Hartwig Amination

-

Preparation: To a dry reaction vial, add 5-bromo-8-aminoquinoline (1.0 eq) and the coupling amine partner (2.0 eq) in anhydrous N-methylpyrrolidinone (NMP, 0.15 M)[1].

-

Degassing: Degas the solution by bubbling Argon through the mixture for 3 to 5 minutes.

-

Catalyst & Base: Add finely powdered K₂CO₃ (3.1 eq), XPhos (0.09 eq), and Pd₂(dba)₃ (0.03 eq)[1].

-

Reaction: Seal the vial under Argon and heat to 110 °C in an oil bath or heating block for 16 hours.

-

Workup: Dilute with Ethyl Acetate and wash sequentially with water (3x) to remove the NMP, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via automated flash chromatography.

Quantitative Data & Optimization Summaries

The following tables summarize the empirical data driving the causality of our catalyst and ligand selections.

Table 1: Suzuki-Miyaura Optimization (C5-Arylation)

| Substrate State | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| Unprotected | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | < 10% | Severe catalyst poisoning via N,N-chelation. |

| Unprotected | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | DMF/H₂O | 90 | 15-20% | Bidentate dppf ligand outcompeted by substrate. |

| Protected (N-Ts) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-92% | Clean conversion; Lewis basicity suppressed. |

Table 2: Buchwald-Hartwig Amination Conditions (Direct Coupling)

| Substrate State | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| Unprotected | Pd(OAc)₂ (5 mol%) | BINAP (10 mol%) | Cs₂CO₃ | Toluene | 100 | < 20% | Insufficient steric bulk to prevent chelation. |

| Unprotected | Pd₂(dba)₃ (3 mol%) | XPhos (9 mol%) | K₂CO₃ | NMP | 110 | 75-85% | Steric override successful; selective C-N coupling[1]. |

Experimental Workflow Visualization

Standard experimental workflow for the protection-coupling-deprotection sequence.

References

- Source: Google Patents (WO2016025779A1)

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ResearchGate URL:[Link]

Sources

Application Note: Strategic Synthesis of Primaquine Analogs via 5-Bromo-6-Methyl Precursors

This Application Note is structured to guide medicinal chemists and drug developers through the precise synthesis of 5-bromo-6-methyl-8-aminoquinoline scaffolds. These precursors are critical for generating next-generation primaquine analogs (such as tafenoquine-like derivatives) that seek to improve metabolic stability and reduce hemolytic toxicity.

Introduction & Strategic Rationale

The 8-aminoquinoline (8-AQ) class, typified by Primaquine and Tafenoquine, remains the gold standard for radical cure of Plasmodium vivax malaria (hypnozoite eradication). However, the clinical utility of Primaquine is limited by rapid metabolic degradation (via MAO-mediated oxidation of the side chain) and hemolytic toxicity in G6PD-deficient patients.

Why the 5-Bromo-6-Methyl Scaffold? Current medicinal chemistry efforts focus on modifying the quinoline core to block metabolic soft spots.

-

C6-Methyl Substitution: Unlike the C6-methoxy group of Primaquine, a C6-methyl group alters the electronic properties of the ring, potentially reducing the formation of hemotoxic quinone-imine metabolites.

-

C5-Bromo Handle: The C5 position is metabolically vulnerable to electrophilic attack. Introducing a bromine atom at C5 serves two critical functions:

-

Metabolic Blocking: It prevents oxidative hydroxylation at this site.

-

Divergent Synthesis: It acts as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of 5-aryl/heteroaryl libraries (analogous to Tafenoquine).

-

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular. We avoid the direct bromination of the nitro-quinoline due to electronic deactivation. Instead, we utilize the strong activating nature of the 8-amino group to achieve regioselective C5-bromination after the Skraup cyclization and reduction.

Figure 1: Retrosynthetic logic flow. The 5-bromo intermediate is the critical branch point for analog generation.

Detailed Experimental Protocols

Phase 1: Construction of the Quinoline Core (Skraup Synthesis)[1]

Objective: Synthesis of 6-methyl-8-nitroquinoline. Safety Warning: The Skraup reaction is highly exothermic and can be violent. Perform in a fume hood behind a blast shield. Arsenic pentoxide is toxic; use iodine or sodium m-nitrobenzenesulfonate as safer oxidative alternatives where possible.

Reagents:

-

4-Methyl-2-nitroaniline (1.0 eq)

-

Glycerol (3.0 eq)

-

Sulfuric acid (conc., 2.5 eq)

-

Oxidizing agent: Sodium m-nitrobenzenesulfonate (0.6 eq) or Iodine (cat.)

-

Ferrous sulfate (cat.)

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 4-methyl-2-nitroaniline, sodium m-nitrobenzenesulfonate, ferrous sulfate, and glycerol.

-

Acid Addition: Add concentrated sulfuric acid dropwise. Critical: Do not allow temperature to spike uncontrolled.

-

Cyclization: Heat the mixture to 140°C. An exothermic reaction usually sets in around 120-130°C. Remove heat immediately if reflux becomes vigorous. Maintain reflux for 4–6 hours.

-

Workup: Cool to room temperature. Pour the dark syrup onto crushed ice (500g). Basify to pH 9 using 50% NaOH solution (exothermic).

-

Extraction: Extract the resulting precipitate/oil with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Expected Yield: 60-70%

-

Validation: 1H NMR (confirm quinoline peaks and loss of aniline protons).

-

Phase 2: Nitro Reduction

Objective: Synthesis of 6-methyl-8-aminoquinoline.

Protocol:

-

Dissolve 6-methyl-8-nitroquinoline in Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (0.1 eq).

-

Reflux for 2 hours with vigorous stirring.

-

Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry, and evaporate.

-

Product: 6-methyl-8-aminoquinoline (Yellow solid).

-

Phase 3: Regioselective C5-Bromination

Objective: Synthesis of 5-bromo-6-methyl-8-aminoquinoline . Mechanism: The amino group strongly activates the ortho (C7) and para (C5) positions. The C6-methyl group provides steric hindrance to C7 and further activates C5 (ortho to methyl). Therefore, C5 is the kinetically favored site.

Reagents:

-

6-Methyl-8-aminoquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.

Protocol:

-

Dissolve 6-methyl-8-aminoquinoline in Acetonitrile (0.1 M concentration) at 0°C.

-

Controlled Addition: Add NBS portion-wise over 30 minutes. Protect from light.

-

Monitoring: Stir at 0°C to RT for 2 hours. Monitor via TLC (or HPLC) for the disappearance of starting material and formation of the monobromo species.

-

Note: Over-bromination leads to the 5,7-dibromo byproduct. If observed, lower the temperature to -10°C.

-

-

Workup: Quench with saturated Sodium Thiosulfate (to remove active bromine). Dilute with water and extract with Ethyl Acetate.

-

Purification: Column chromatography is essential to separate the 5-bromo product from trace 5,7-dibromo impurities.

-

Target:5-bromo-6-methyl-8-aminoquinoline .

-

Phase 4: Analog Diversification (The "Analogs" Step)

At this stage, the pathway bifurcates based on the desired analog profile.

Route A: Side Chain Attachment (Standard Primaquine Analogs)

To attach the standard 4-amino-1-methylbutyl chain (or variants):

-

React the 5-bromo-6-methyl-8-aminoquinoline with 1-phthalimido-4-bromopentane .

-

Conditions: Et3N, 130°C (neat or in DMF) for 12 hours.

-

Deprotection: Hydrazinolysis (Hydrazine hydrate/Ethanol reflux) to release the primary amine.

-

Result: A 5-bromo-6-methyl analog of Primaquine.

Route B: Suzuki-Miyaura Coupling (Tafenoquine-like Analogs)

To introduce an aryl group at C5 (e.g., 3-trifluoromethylphenyl):

-

Reagents: 5-bromo-6-methyl-8-aminoquinoline (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

-

Solvent: Dioxane/Water (4:1).

-

Conditions: Heat to 90°C under Argon for 4-8 hours.

-

Result: 5-Aryl-6-methyl-8-aminoquinoline. (Followed by side chain attachment as in Route A).

Data Summary & Validation

| Parameter | 6-Methyl-8-Nitroquinoline | 5-Bromo-6-Methyl-8-Aminoquinoline |

| Appearance | Pale yellow solid | Brown/Orange solid |

| 1H NMR (Key Signals) | Doublet at ~8.9 ppm (C2-H) | Loss of C5-H signal; C7-H singlet (or doublet if coupled) |

| Mass Spec (ESI) | [M+H]+ consistent with MW | [M+H]+ and [M+H+2]+ (1:1 ratio) confirming Br |

| Purity Requirement | >95% (HPLC) | >98% (Critical for Suzuki coupling) |

Visual Workflow (Graphviz)

Figure 2: Step-by-step synthetic workflow from aniline precursor to divergent analog generation.

References

-

Skraup Synthesis of 8-Aminoquinolines: Zeleke, D., & Melaku, Y. (2021).[1][2] A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development.

-

Functionalization of 8-Aminoquinolines (Bromination & Coupling): Manley, D. W., McBurney, R. T., Miller, P., & Walton, J. C. (2020). Remote C-H Functionalization of 8-Aminoquinoline Ring. PubMed.

-

Primaquine Analog Structure-Activity Relationships (SAR): Jansongsaeng, S., et al. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents.[3][4] PMC.

-

General Synthesis of 5-Bromo-8-Aminoquinoline Intermediates: Ökten, S., et al. (2016).[5] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[5]

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo-6-methylquinolin-8-amine

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of 5-Bromo-6-methylquinolin-8-amine . This substrate presents a "perfect storm" of synthetic challenges: a deactivating electron-rich amine at C8, a catalyst-poisoning chelation motif (N1-C8), and significant steric hindrance at the reaction site (C5) due to the ortho-methyl group at C6.

Direct coupling of the free amine substrate is prone to failure due to catalyst sequestration. This guide establishes a robust Protection-Coupling-Deprotection (PCD) workflow. By masking the C8-amine as an acetamide and utilizing sterically demanding biarylphosphine ligands (BrettPhos/RuPhos), researchers can achieve high yields (>80%) while suppressing homocoupling and dehalogenation side reactions.

Strategic Analysis: The "Why" Behind the Protocol

Substrate Challenges

The success of this reaction depends on overcoming three specific structural barriers:

-

Catalyst Poisoning (The Chelation Effect): The quinoline nitrogen (N1) and the free amine at C8 form a stable 5-membered chelate with Palladium (Pd). This "pocket" creates a thermodynamic sink, preventing the Pd from entering the catalytic cycle.

-

Steric Hindrance (The Ortho-Effect): The methyl group at C6 is ortho to the bromine leaving group. This sterically crowds the Pd center during oxidative addition and, more critically, hinders the approach of the amine nucleophile during transmetallation/amine coordination.

-

Electronic Mismatch: The electron-donating amino group at C8 increases the electron density of the quinoline ring, making the C5-Br bond less electrophilic and harder to undergo oxidative addition compared to electron-deficient aryl halides.

The Solution: Ligand & Protection Logic

-

Protection Strategy: We utilize Acetylation (Ac) of the C8-amine. This converts the strongly donating -NH2 into a weakly donating amide, disrupting the chelation bite angle and restoring electrophilicity to the ring.

-

Ligand Selection:

Visual Workflow (DOT Diagram)

Figure 1: The Protection-Coupling-Deprotection (PCD) workflow designed to prevent catalyst poisoning and overcome steric hindrance.

Experimental Protocols

Step 1: Protection (Acetylation)

Objective: Mask the C8-amine to prevent catalyst chelation.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Acetic Anhydride (

) (1.5 equiv) -

Pyridine (solvent/base)

-

DCM (for workup)[3]

Procedure:

-

Dissolve the substrate in Pyridine (0.5 M concentration) in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Add

dropwise over 10 minutes. -

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (the free amine is highly polar; the acetamide is less polar).

-

Workup: Pour onto ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over

.[4][5] -

Yield Target: >90%.

Step 2: Buchwald-Hartwig Coupling (The Critical Step)

Objective: Install the new amine at C5.

Reagent Table:

| Component | Reagent | Equiv.[1][5][6][7][8][9][10][11][12] | Role |

| Electrophile | N-(5-bromo-6-methylquinolin-8-yl)acetamide | 1.0 | Substrate |

| Nucleophile | Primary or Secondary Amine | 1.2 | Coupling Partner |

| Catalyst | 0.02-0.05 | Palladium Source | |

| Ligand | BrettPhos (Primary amines) RuPhos (Secondary amines) | 0.04-0.10 | Ligand (L:Pd 2:1) |

| Base | 2.0 | Base | |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | N/A | Solvent (anhydrous) |

Detailed Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

-

Charging: Add the Protected Substrate (1.0 equiv), Base (

, 2.0 equiv), and Pd Precatalyst/Ligand mix.-

Note: It is best to pre-complex the catalyst. Stir

and Ligand in 1 mL of solvent for 5 mins before adding to the main vessel, or use a precatalyst like BrettPhos Pd G4 .

-

-

Solvent & Amine: Add anhydrous 1,4-Dioxane (0.2 M concentration). Add the liquid amine coupling partner via syringe.

-

Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent oxidation of the phosphine ligand).

-

Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

-

Checkpoint: The reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Step 3: Deprotection

Objective: Restore the C8-amine.

Procedure:

-

Dissolve the coupled product in Ethanol.[5]

-

Add 6M HCl (10 equiv).

-

Reflux at 80°C for 2–4 hours.

-

Neutralization: Cool to 0°C. Carefully adjust pH to ~8 using saturated

or 1M NaOH. -

Extraction: Extract with DCM (3x). Dry organic layers over

.[4][5] -

Final Isolation: Remove solvent. The product is usually pure enough, but can be recrystallized from EtOH/Water if necessary.

Mechanistic Pathway (DOT Diagram)

Figure 2: Catalytic cycle highlighting where the protection strategy and ligand choice impact the reaction kinetics.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst poisoning or Oxidative Addition failure. | Ensure C8-amine is acetylated. Switch to BrettPhos Pd G4 precatalyst to ensure active Pd(0) generation. |

| Dehalogenation (Product is 6-methylquinolin-8-amine) | Switch solvent from Dioxane to Toluene . Reduce temperature to 80°C. Ensure base is dry. | |

| Low Conversion (<50%) | Steric bulk of 6-methyl group preventing turnover. | Increase catalyst loading to 5 mol%. Switch base to NaOtBu (stronger base facilitates transmetallation). |

| Pd Mirror Formation | Ligand oxidation or instability. | Re-purify ligand or increase Ligand:Pd ratio to 2.5:1. Ensure rigorous degassing. |

References

-

Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2] Chemical Science, 2, 57-68.[2]

- Context: Establishes BrettPhos and RuPhos as the standard for hindered substr

-

Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552–13554.

-

Context: foundational work on BrettPhos for primary amines.[1]

-

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

- Context: Comprehensive review of ligand selection logic.

-

Gwon, D., et al. (2015). "Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection."[6] Chemistry - A European Journal, 21(48), 17200-17204.[6]

- Context: Validates the protection/deprotection str

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benchchem.com [benchchem.com]

- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Separating 5-bromo and 7-bromo isomers of 8-aminoquinoline

Welcome to the Technical Support Center for the isolation and purification of halogenated quinoline derivatives. This portal is designed for researchers and drug development professionals dealing with the notoriously difficult separation of 8-aminoquinoline positional isomers.

Below, you will find mechanistic insights, validated step-by-step separation protocols, quantitative data tables, and a targeted FAQ section to troubleshoot your specific chromatographic challenges.

Part 1: Mechanistic Insight & Causality

The Challenge: Electrophilic bromination of 8-aminoquinoline typically yields a complex mixture of mono-brominated (5-bromo and 7-bromo) and di-brominated (5,7-dibromo) products[1]. The 5-bromo and 7-bromo isomers possess identical molecular weights and highly similar overall polarities, leading to severe co-elution on standard normal-phase silica gel.

The Causality of Separation: Successful separation relies on exploiting the ortho-effect . In the 7-bromo isomer, the bulky, electron-withdrawing bromine atom is adjacent (ortho) to the 8-amino group. This proximity induces strong localized inductive electron withdrawal and steric hindrance, which suppresses the basicity (pKa) of the amino group and alters the molecule's overall dipole moment. Conversely, the 5-bromo isomer (para to the amino group) experiences less direct steric interference at the hydrogen-bonding site.

Because standard silica gel is highly acidic, it interacts too strongly with the basic quinoline nitrogen, masking these subtle dipole differences and causing peak tailing. Therefore, separation must be driven by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using pH modifiers, or by using deactivated neutral alumina[1][2].

Part 2: Experimental Protocols

Protocol A: Preparative RP-HPLC Separation (Recommended for >95% Purity)

This is a self-validating system: if your peaks begin to tail or split, it immediately indicates that your mobile phase pH has drifted too close to the pKa of the quinoline nitrogen (~4.9), meaning the modifier concentration must be adjusted.

-

Sample Preparation: Dissolve the crude bromination mixture in a minimal volume of HPLC-grade Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) (80:20 v/v) to ensure complete solubilization. Filter the solution through a 0.22 µm PTFE syringe filter to prevent column clogging.

-

Column Selection: Utilize a C18 Reverse-Phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid[2]. Causality: The acid modifier lowers the pH to ~2.0, fully protonating the quinoline nitrogen. This prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, Gaussian peaks.

-

Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

-

-

Gradient Elution: Run a shallow linear gradient from 15% B to 45% B over 30 minutes at a flow rate of 15 mL/min. The 7-bromo isomer will elute first due to its slightly lower lipophilicity (disrupted intramolecular hydrogen bonding), followed by the 5-bromo isomer.

-

Fraction Recovery: Monitor UV absorbance at 254 nm. Pool the respective fractions, neutralize carefully with saturated aqueous NaHCO₃, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure isomers.

Protocol B: Flash Column Chromatography (Alumina)

If preparative HPLC is unavailable, neutral alumina must be used instead of silica gel[1].

-

Column Packing: Pack a glass column with neutral Alumina (Brockmann Grade III) using Hexane as the solvent.

-

Loading: Load the crude mixture dry (pre-adsorbed onto a small amount of alumina) or dissolved in a minimal amount of dichloromethane.

-

Elution: Elute using a highly non-polar, slow-gradient system: Ethyl Acetate/Hexane (1:10 to 1:6 v/v)[1].

-

Collection: Collect small fractions (e.g., 10 mL). The 5-bromo isomer generally elutes slightly faster on this normal-phase setup because the 7-bromo isomer's exposed basic nitrogen interacts more strongly with the alumina surface.

Part 3: Visualization & Data Presentation

Quantitative Data & Chromatographic Behavior

| Property / Parameter | 5-Bromo-8-aminoquinoline | 7-Bromo-8-aminoquinoline |

| Substitution Position | Para to the amino group | Ortho to the amino group |

| Steric Hindrance at NH₂ | Low | High |

| Predicted Basicity (pKa) | Higher (More basic) | Lower (Less basic due to ortho-Br) |

| Normal Phase (Alumina) Rf | ~0.35 (EtOAc/Hexane 1:6) | ~0.30 (EtOAc/Hexane 1:6) |

| RP-HPLC Elution Order | Second (More retained) | First (Less retained) |

| Peak Tailing Risk (Silica) | High | Very High |

Separation Workflow Diagram

Workflow for the chromatographic separation of 5-bromo and 7-bromo-8-aminoquinoline isomers.

Part 4: Troubleshooting FAQs

Q1: My isomers are co-eluting as a single broad, streaky peak on my silica TLC plate. How can I resolve them to check my reaction progress? A: Standard acidic silica gel causes the basic quinoline nitrogen to protonate and streak, completely masking the subtle Rf differences between the isomers. Switch to neutral alumina TLC plates. Alternatively, add 1% to 2% triethylamine (TEA) to your EtOAc/Hexane mobile phase to deactivate the acidic silanols on the silica plate. This will sharpen the spots and reveal the true ΔRf.

Q2: During RP-HPLC, the peaks are splitting and tailing severely. What is causing this? A: This is a classic sign of a mixed ionization state. The quinoline nitrogen has a pKa of approximately 4.9. If your mobile phase pH is near this value (e.g., using pure water/MeCN without modifiers), the molecules exist in an equilibrium of protonated and unprotonated states, causing peak splitting. Ensure you are using 0.1% TFA or 0.1% Formic Acid[2] to drop the pH well below the pKa, ensuring a uniform, fully protonated state.

Q3: I am getting a large amount of 5,7-dibromo-8-aminoquinoline in my crude mixture. How do I separate this from the mono-bromo isomers? A: The dibrominated product is significantly less polar and more lipophilic than both mono-brominated isomers[1]. It will elute much earlier on normal-phase chromatography (higher Rf) and much later on RP-HPLC. You can easily remove the 5,7-dibromo impurity using a quick silica or alumina plug with a highly non-polar solvent (e.g., 1:20 EtOAc/Hexane) before attempting the more challenging 5-bromo/7-bromo separation.

Q4: Can I use recrystallization to separate the 5-bromo and 7-bromo isomers without chromatography? A: While fractional crystallization to >95% purity is highly challenging due to their similar crystal packing energies, you can enrich the mixture. The 5-bromo isomer is typically the major thermodynamic product and can sometimes be preferentially crystallized from cold acetonitrile or a methanol/acetone mixture, leaving the 7-bromo isomer enriched in the mother liquor[3]. However, for biological assays or strict structural characterization, chromatographic polishing is mandatory.

References

- ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- SIELC Technologies. "5-Bromo-7-iodoquinolin-8-ol - Applications and Separation Parameters.

- ACG Publications (Isolation Data). "Reinvestigation of bromination of 8-substituted quinolines - Experimental Yields.

Sources

Technical Support Center: Purification of Quinolin-8-amine Products

Topic: Removing unreacted starting material and impurities from quinolin-8-amine (8-aminoquinoline) products. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2][3]

Introduction: The Chelation Challenge

Quinolin-8-amine (8-AQ) is a privileged scaffold in medicinal chemistry, particularly for antimalarials (e.g., Primaquine, Tafenoquine) and as a directing group in C-H activation.[1][2][3] However, its purification presents a unique "bidentate" challenge:

-

Low Basicity: With a pKa of ~3.99 (conjugate acid), it is significantly less basic than aliphatic amines, rendering standard "pH 10 to pH 1" extraction protocols ineffective if not tuned precisely.[1][2][3]

-

Metal Affinity: The 8-AQ motif is a potent chelator.[4] If synthesized via transition-metal catalysis (Buchwald-Hartwig, Ullmann), it sequesters Palladium (Pd) or Copper (Cu), carrying them through standard workups.[1][2][3]

This guide provides modular solutions to remove common unreacted starting materials (8-nitroquinoline, 8-haloquinolines) and catalytic contaminants.[2][3]

Module 1: The pH-Switch Protocol (Acid-Base Extraction)

Scenario: You need to remove neutral starting materials (e.g., 8-nitroquinoline, 8-bromoquinoline) from your 8-AQ product.[1][2][3]

Mechanism: Exploiting the

The Science

-

Quinolin-8-amine pKa: ~3.99 (Ring Nitrogen).[3]

-

8-Nitroquinoline pKa: ~0.2 (Very weak base).[3]

-

Strategy: At pH 1.5–2.0, 8-AQ is >99% protonated (

) and water-soluble.[2][3] The nitro/halo impurities remain unprotonated and lipophilic.

Step-by-Step Protocol

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[3][4]

-

Acid Extraction (Target pH 1–2):

-

The "Scrub" Wash:

-

Wash the combined Acidic Aqueous layers with fresh EtOAc (removes entrained non-basic impurities). Discard this organic wash.

-

-

Basification (Target pH > 6):

-

Cool the aqueous layer to 0°C (exothermic).

-

Slowly add 4.0 M NaOH or Sat. NaHCO

until pH reaches ~8–9.[3] -

Note: The solution will turn cloudy/milky as the free base precipitates.

-

-

Recovery:

-

Extract the cloudy aqueous mixture 3x with DCM.

-

Dry over Na

SO

-

Visual Workflow

Caption: Selective protonation logic for separating 8-aminoquinoline from non-basic impurities.

Module 2: Chromatography Solutions

Scenario: Acid-base extraction failed (emulsions or amphoteric impurities), or you need higher purity (>99%).[2][3] Issue: 8-AQs streak on silica due to H-bonding with silanols, causing broad peaks and co-elution.[3]

Troubleshooting Guide

| Issue | Cause | Solution |

| Streaking/Tailing | Interaction between amine and acidic silica silanols.[3][4] | Amine Modifier: Add 1% Triethylamine (Et |

| Co-elution with SM | Similar polarity of 8-AQ and 8-Nitro-Q. | Change Selectivity: Switch from EtOAc/Hex to DCM/MeOH (98:2) . The alcohol disrupts H-bonds differently. |

| Product Decomposition | Oxidation on silica surface (active surface).[3] | Deactivate Silica: Pre-flush column with mobile phase containing 1% Et |

Recommended Mobile Phases

-

Standard: DCM / Methanol / NH

OH (95 : 4 : 1).[3] -

Alternative: Toluene / Acetone (10 : 1) – Excellent for separating nitro-precursors.[3]

Module 3: Metal Scavenging (Pd/Cu Removal)

Scenario: The product is colored (dark brown/black) or fails elemental analysis limits for Pd/Cu. Mechanism: 8-AQ forms a stable 5-membered chelate ring with metals.[3] Standard washes (EDTA, dilute acid) are often too weak to break this bond.[1][2][3]

The "Displacement" Protocol

You must use a ligand with a higher affinity for the metal than the 8-AQ moiety.

Option A: Homogeneous Scavenging (Thiourea) [2][3]

-

Dissolve product in EtOH or MeOH (10 mL/g).

-

Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) (0.5 equiv relative to Pd).[3]

-

Cheaper Alternative: Add activated carbon (Charcoal) + Thiourea.[3]

-

-

Heat to reflux for 1 hour (kinetic exchange).

-

Filter through a pad of Celite.[3]

Option B: Heterogeneous Scavenging (Resins) [2][3]

-

Best for: Final polishing (Drug Dev).[3]

-

Add Thiourea-functionalized silica (e.g., SiliaMetS® Thiourea).[3]

-

Stir at 40°C for 4–12 hours.

Scavenger Selection Logic

Caption: Decision tree for selecting the appropriate metal scavenging strategy based on contamination load.

Module 4: Salt Formation (The "Nuclear" Option)

Scenario: Chromatography and extraction have failed to remove a persistent neutral impurity (e.g., an isomer).[2][3] Solution: Convert the oil/solid into a crystalline salt.

Protocol: Dihydrochloride Salt Recrystallization

-

Dissolve the crude free base in a minimal amount of Ethanol or Methanol .

-

Add 2.5 equivalents of HCl (4M in Dioxane) dropwise.

-

Precipitate forms immediately.

-

Add Diethyl Ether or Acetone to drive precipitation to completion.[3]

-

Filter the solid.[8]

-

Purification Mechanism: The neutral impurities (starting materials) remain in the mother liquor (Ether/Acetone layer).

-

-

Recrystallize: Dissolve the salt in hot MeOH and add EtOH until turbid. Cool slowly.

-

Free Basing (Optional): If the free base is required for the next step, suspend salt in DCM and wash with Sat.[3] NaHCO

.

Frequently Asked Questions (FAQ)

Q: My 8-aminoquinoline product turned black on the rotavap. What happened? A: 8-AQs are sensitive to oxidative degradation, especially in solution.[1][2][3] The "black" color is often a trace amount of quinone-imine oligomers.

-

Fix: Always evaporate solvents at the lowest practical temperature (<40°C). Flush the rotavap with Nitrogen before rotation. Store the product under Argon in the dark.

Q: I cannot remove the 8-bromoquinoline starting material. It co-spots on TLC. A: If they co-spot, they likely co-elute.[1][2][3][4]

-

Try the Salt Formation method (Module 4).[3] The 8-bromoquinoline will not form a stable salt and will wash away.

-

Chemical Derivatization: If the 8-bromo is <10%, add a scavenger amine (e.g., morpholine) and catalytic Pd to the crude mixture.[2][3] Convert the lipophilic 8-bromo-SM into a polar morpholine-adduct, which is easily removed by acid wash (Module 1).[3]

Q: Can I use Cu-catalyzed Ullmann coupling to make these? A: Yes, but Copper is harder to remove from 8-AQ than Palladium because the Cu-8AQ complex is kinetically very stable.[3]

-

Fix: Wash the organic layer with 10% aqueous Ammonia (NH

OH) or EDTA solution (pH 9) .[3] The ammonia competes for the copper, turning the aqueous layer deep blue. Repeat until the aqueous layer is colorless.

References

-

ChemicalBook. (n.d.).[3] 8-Aminoquinoline Chemical Properties and pKa Data. Retrieved from [2][3]

-

BenchChem. (2025).[3][4][8][9] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from [2][3]

-

Biotage. (2023).[3] How to Remove Palladium in three easy steps. Retrieved from

-

National Institutes of Health (NIH). (2010).[3] Physicochemical Characterization of 8-Aminoquinoline Antimalarials. PMC2955823.[3] Retrieved from [2][3]

-

Arkivoc. (2022).[3] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [2][3]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 7. biotage.com [biotage.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability of 5-Bromo-6-methylquinolin-8-amine in Solution

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-6-methylquinolin-8-amine. This guide is designed to provide expert advice on maintaining the stability of this compound in solution, offering troubleshooting for common experimental issues and answers to frequently asked questions. The insights herein are synthesized from established principles of quinoline and aromatic amine chemistry to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

Researchers may encounter several challenges when working with this compound in solution. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Solution Discoloration (Yellowing or Browning)

Observation: Your prepared solution of this compound has developed a yellow or brown tint over time.

Potential Cause: Discoloration is a common indicator of degradation in quinoline and aromatic amine compounds, often stemming from oxidation or photodegradation.[1][2] The amino group at the 8-position is particularly susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), light, or trace metal ions, leading to the formation of colored byproducts.[2]

Troubleshooting and Preventative Measures:

-

Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil.[1][2] Subsequent handling should be performed under subdued lighting.

-

Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal ion contaminants that can catalyze oxidation.

-

Consider Antioxidants: For long-term storage or demanding applications, the addition of a small amount of an antioxidant may be beneficial, though compatibility and potential interference with downstream assays must be verified.

Issue 2: Inconsistent Experimental Results or Loss of Potency

Observation: You are observing a decline in the compound's expected activity or high variability in your assay results over time.

Potential Cause: Inconsistent results and loss of potency are classic signs of compound degradation.[1] The stability of quinoline derivatives in aqueous solutions can be significantly influenced by factors such as pH, temperature, and exposure to light.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Preventative Measures:

-

pH Control: The stability of quinoline derivatives is often pH-dependent.[1] It is advisable to use buffered solutions to maintain a stable pH. The optimal pH for stability should be determined experimentally.

-

Temperature Management: Elevated temperatures accelerate chemical degradation.[1] Store stock and working solutions at recommended low temperatures (e.g., 2-8°C or frozen).

-

Prepare Fresh Solutions: For sensitive experiments, it is best practice to prepare fresh solutions from a solid, properly stored stock of the compound.[1]

Issue 3: Precipitation of the Compound from Solution

Observation: Solid material has precipitated out of your solution after storage.

Potential Cause: This can be due to several factors, including:

-

Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the compound's concentration beyond its solubility limit.

-

Temperature Changes: The solubility of many compounds decreases at lower temperatures. If a solution is prepared at room temperature and then stored in a refrigerator or freezer, precipitation may occur.

-

pH Shifts: A change in the pH of an unbuffered solution can alter the ionization state of the amine group, thereby affecting its solubility.

Troubleshooting and Preventative Measures:

-

Ensure Proper Sealing: Use vials with tight-fitting caps, and consider using parafilm to further seal the cap-vial interface for long-term storage.

-

Check Solubility at Storage Temperature: When preparing stock solutions, if they are to be stored at a lower temperature, ensure the chosen concentration is soluble at that temperature. A preliminary test with a small volume can prevent the loss of a larger batch.

-

Gentle Re-solubilization: If precipitation occurs, you may be able to redissolve the compound by gently warming the solution (if the compound is thermally stable) and vortexing. However, it is crucial to ensure the solution is fully homogenous before use.

-

Use Buffered Solutions: To prevent pH-related precipitation, use a suitable buffer system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Based on data for structurally similar compounds, the following storage conditions are recommended:

| Form | Storage Temperature | Container | Additional Precautions |

| Solid | 2-8°C[3] | Tightly sealed container | Store in a dry, well-ventilated area away from light.[4][5] |

| Stock Solution (e.g., in DMSO) | -20°C or -80°C | Tightly sealed, amber vials | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Working Solution | 2-8°C for short-term use | Tightly sealed, amber vials | Prepare fresh daily if possible. Use deoxygenated, buffered solutions.[1][2] |

Q2: What are the most suitable solvents for dissolving this compound?

A2: For related amino-quinoline compounds, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to prepare concentrated stock solutions.[2] For aqueous solutions, solubility may be increased under acidic conditions due to the protonation of the amine group.[2] However, the stability in acidic conditions should be experimentally verified. When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.[6]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its functional groups (aromatic amine, quinoline ring, bromo substituent), several pathways can be postulated[6]:

Caption: Plausible degradation pathways for this compound.

-

Oxidative Pathway: The primary amine is susceptible to oxidation, which can be initiated by dissolved oxygen. This can lead to the formation of colored products and dimers.[2][6]

-

Photolytic Pathway: Aromatic amines and quinoline rings can absorb UV and visible light, leading to photodegradation.[1][2]

-

Hydrolytic Pathway: While generally stable, under harsh acidic or basic conditions and elevated temperatures, hydrolysis of the amine group could occur.

Q4: How can I perform a basic stability assessment of my compound in a specific buffer?

A4: You can perform a forced degradation study. This involves exposing your compound in the desired buffer to stress conditions to predict its long-term stability.

Experimental Protocol: Forced Degradation Study

-

Preparation: Prepare a solution of this compound in your chosen buffer at a known concentration.

-

Stress Conditions: Aliquot the solution into separate, sealed amber vials and expose them to various stress conditions. Include a control sample stored under ideal conditions (e.g., -80°C).

-

Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

-

Analysis: Analyze the samples and the control using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

By following these guidelines and understanding the potential stability challenges, researchers can ensure the reliability and reproducibility of their experimental results when working with this compound.

References

- Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degrad

- Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org.

- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

- Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.

- 65513-45-3 | 5-Bromo-6-methylquinoline. ChemScene.

- Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.

- Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.

- 5 - SAFETY D

- 5-bromo-6-methyl-8-nitroquinoline | 326798-95-2. Sigma-Aldrich.

- 6-Amino-5-bromoquinoxaline. Apollo Scientific.

- Chemical Safety Data Sheet MSDS / SDS - 5-Bromoquinoxalin-6-amine. ChemicalBook.

- 5-Bromoquinolin-8-amine | 53472-18-7. Sigma-Aldrich.

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.

- 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829. PubChem.

- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

- Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. PubMed.

- Improving the stability of Cinnolin-8-amine in solution. Benchchem.

- An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Benchchem.

- 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5. ChemicalBook.

- 5-Bromo-8-methylquinoline | CAS 74316-55-5 | SCBT. Santa Cruz Biotechnology.

- Microbial degradation of quinoline and methylquinolines. PMC - NIH.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 5-Bromo-6-methylquinolin-8-amine

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-6-methylquinolin-8-amine, a substituted quinoline of interest in medicinal chemistry. By comparing its predicted spectral features with those of related quinoline derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR spectra of complex heterocyclic systems.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core of numerous natural products and synthetic drugs, most notably in the realm of antimalarial agents.[1][2] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring.[1] Therefore, a thorough understanding of their structural characteristics is crucial for the rational design of new therapeutic agents.

Predicting the ¹H NMR Spectrum of this compound

The structure and numbering of this compound are as follows:

Caption: Structure of this compound with proton numbering.

Substituent Effects:

-

Amino Group (-NH₂ at C8): The amino group is a strong electron-donating group (EDG). It will cause a significant upfield shift (to a lower ppm value) for the ortho proton (H-7). The protons of the amino group itself will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

Bromo Group (-Br at C5): Bromine is an electron-withdrawing but ortho, para-directing substituent. Its effect on the chemical shifts of the remaining protons is more complex, involving both inductive and resonance effects. It will likely cause a downfield shift for the adjacent protons.

-

Methyl Group (-CH₃ at C6): The methyl group is a weak electron-donating group. It will cause a slight upfield shift for the adjacent protons. The methyl protons will appear as a singlet in the aliphatic region of the spectrum.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

Based on these principles and data from similar compounds, we can predict the approximate ¹H NMR spectrum of this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.6 - 8.8 | Doublet of doublets (dd) | J(H2,H3) ≈ 4-5 Hz, J(H2,H4) ≈ 1.5-2 Hz | Adjacent to nitrogen, highly deshielded.[1] |

| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H3,H2) ≈ 4-5 Hz, J(H3,H4) ≈ 8-9 Hz | Coupled to H-2 and H-4. |

| H-4 | 7.9 - 8.1 | Doublet (d) | J(H4,H3) ≈ 8-9 Hz | Deshielded due to proximity to nitrogen. |

| H-7 | 6.8 - 7.0 | Singlet (s) | - | Strongly shielded by the ortho-amino group. No adjacent protons to couple with. |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | - | Typical chemical shift for an aryl methyl group.[3] |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | Chemical shift is variable and depends on solvent and concentration. |

Comparative Analysis with Structurally Related Quinolines

To contextualize our predictions, it is instructive to compare the expected spectrum of this compound with the experimental data of simpler, related quinoline derivatives. This comparison highlights the incremental effects of each substituent on the proton chemical shifts.

| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) | H-8 (ppm) | -CH₃ (ppm) | -NH₂ (ppm) | Reference |

| Quinoline | 8.89 | 7.41 | 8.12 | 7.75 | 7.65 | 8.08 | - | - | [4] |

| 6-Methylquinoline | 8.83 | 7.33 | 8.03 | 7.55 | 7.53 | 7.99 | 2.52 | - | [3] |

| 5-Bromoquinoline N-oxide | 8.53 | 7.37 | 8.72 | - | 7.89 | 8.06 | - | - | [5] |

| 8-Aminoquinoline | 8.71 | 7.29 | 7.93 | 7.02 | 7.16 | - | - | 4.89 | [6] |

| Predicted: this compound | 8.6 - 8.8 | 7.2 - 7.4 | 7.9 - 8.1 | - | 6.8 - 7.0 | - | 2.4 - 2.6 | 4.5 - 5.5 | - |

This table illustrates how the introduction of different functional groups systematically alters the electronic environment and, consequently, the chemical shifts of the quinoline protons. The strong shielding effect of the amino group at C8 is evident in the upfield shift of H-7 in 8-aminoquinoline compared to quinoline. Conversely, the methyl group at C6 in 6-methylquinoline has a more modest effect on the surrounding protons.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument operation. The following is a generalized protocol for the analysis of a substituted quinoline like this compound.

Part 1: Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of the solid this compound sample into a clean, dry vial.[7] For sensitive samples, it is advisable to perform this step in a controlled environment (e.g., a glove box).

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[7][8] The choice of solvent can influence the chemical shifts, so it is crucial to report the solvent used.[9]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][10] Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be applied.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the spectrum to the residual solvent peak.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for ¹H NMR analysis from sample preparation to data processing.

Part 2: Data Acquisition and Processing

-

Instrument Setup: Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity, which results in sharp, symmetrical peaks.[1]

-

Acquisition: A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, especially for dilute samples.

-

Processing: The raw FID data is converted into a spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected. Finally, the signals are integrated to determine the relative number of protons, and the chemical shift axis is referenced.[1]

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are a direct reflection of its specific substitution pattern. By understanding the fundamental principles of substituent effects and by making careful comparisons with related molecules, researchers can confidently interpret the NMR spectra of novel quinoline derivatives. The detailed experimental protocol provided herein serves as a practical guide for obtaining high-quality data, which is the cornerstone of accurate structural elucidation in the dynamic field of drug discovery and development.

References

- Electronic Supporting Information. (n.d.).

- NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.

- 6-Methylquinoline(91-62-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Kumar, V., & Singh, B. (2014). Effect of different substituents on 1H NMR of quinolones. Der Pharma Chemica, 6(2), 346-350.

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). Repository.

- NMR Sample Preparation. (n.d.).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.

- Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.

- Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences - University College London.

- S, G., et al. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC.

- 8-Aminoquinoline | 578-66-5. (2026, January 13). ChemicalBook.

- Sample Preparation. (n.d.). Max T. Rogers NMR - Michigan State University.

- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. (n.d.). Benchchem.

- 5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts.

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 8-Aminoquinoline | 578-66-5 [chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Publish Comparison Guide: IR Spectroscopy of Amino- vs. Bromo-Substituted Quinolines

Executive Summary

In drug discovery, particularly for antimalarial and anticancer scaffolds, the quinoline ring is a ubiquitous pharmacophore.[1] Distinguishing between amino-substituted (electron-donating, H-bonding capability) and bromo-substituted (electron-withdrawing, lipophilic, heavy atom) quinoline intermediates is a critical quality control step.

This guide provides a definitive technical comparison of the Infrared (IR) spectral signatures of these two derivatives. Unlike generic organic chemistry texts, this analysis focuses on the causality of spectral shifts—how the electronic nature of the substituent perturbs the quinoline scaffold's vibrational modes—and provides a self-validating experimental protocol for acquiring publication-quality spectra.

Fundamental Principles: The Quinoline Scaffold

Before analyzing substituents, one must establish the baseline vibrational signature of the quinoline core (

-

Aromatic C-H Stretching:

.[2] Weak to medium intensity.[2][3][4] -

Ring Skeletal Vibrations (C=C / C=N):

. Usually appear as 2-3 sharp, distinct bands (e.g., -

C-H Out-of-Plane (OOP) Bending:

. These are intense and diagnostic of the substitution pattern (e.g., ortho, meta, para-like substitution on the fused rings).

Comparative Analysis: Amino vs. Bromo Substitution

A. Amino-Quinolines (e.g., 8-Aminoquinoline)

The introduction of an amino group (

-

N-H Stretching Region (

):-

Primary Amines: Exhibit a characteristic doublet (symmetric and asymmetric stretching).

-

Wavenumber: Typically

. -

Causality: The N-H bond is highly polar. If the amino group is at the 8-position, intramolecular hydrogen bonding with the quinoline nitrogen can broaden these peaks and shift them to lower wavenumbers (red shift).

-

-

N-H Scissoring (Bending) (

):-

A medium-to-strong band often overlapping with the quinoline ring stretching.

-

Validation: This band disappears or shifts significantly upon deuteration (

exchange), confirming it is not a ring mode.

-

-

C-N Stretching (

):-

The

bond has partial double-bond character due to resonance (lone pair donation into the ring). This stiffens the bond, appearing at higher frequencies than aliphatic C-N stretches.

-

B. Bromo-Quinolines (e.g., 8-Bromoquinoline)

The bromo substituent is a "spectroscopically silent" group in the high-frequency region but dominates the low-frequency fingerprint region .

-

Absence of High-Frequency Bands:

-

Crucially, bromo-quinolines lack absorption above